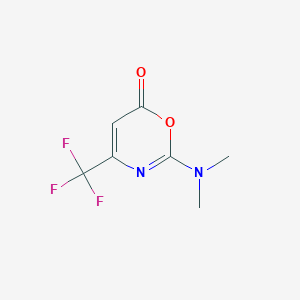
2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one
概要
説明
The compound “2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one” is an organic compound containing a trifluoromethyl group (-CF3), a dimethylamino group (-N(CH3)2), and an oxazinone ring (a six-membered ring containing one oxygen, one nitrogen, and four carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule . The dimethylamino group is electron-donating and could also influence the molecule’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The dimethylamino group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .科学的研究の応用
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. It is particularly valuable for its role in the preparation of more complex fluorinated compounds. Its utility stems from its ability to undergo C–F bond activation in a CF3 group, which is a critical step in various substitution and functionalization reactions involving transition metals or photoredox catalysts .
Polymer Research
In the field of polymer science, derivatives of this compound are used to modify the properties of polymers. For instance, copolymerization with styrene and other substituted styrenes can lead to materials with altered electrical properties, which is significant for applications like insulation and packaging .
Environmental Science
In environmental science, the study of fluorinated compounds like this one is crucial for understanding their behavior and impact on ecosystems. Research can focus on their persistence, bioaccumulation, and potential as environmental contaminants.
Each of these fields benefits from the unique chemical properties of “2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one”, making it a compound of significant interest across various domains of scientific research. The applications mentioned are based on the general behavior and reactivity of similar fluorinated compounds, as detailed information specific to this compound was not available in the search results. However, the potential applications listed reflect the broad utility of such compounds in scientific research .
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Trifluoromethyl compounds can be hazardous and should be handled with care . The dimethylamino group could potentially make the compound basic, which could be irritating or corrosive .
将来の方向性
特性
IUPAC Name |
2-(dimethylamino)-4-(trifluoromethyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12(2)6-11-4(7(8,9)10)3-5(13)14-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYBSLNHAYQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)O1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)
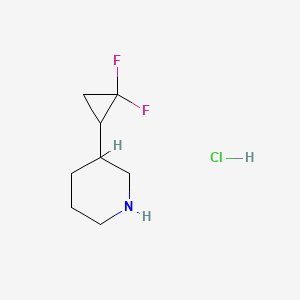
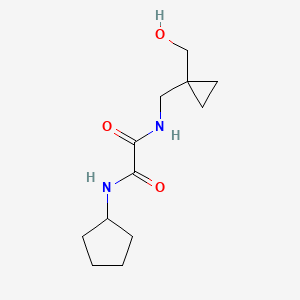




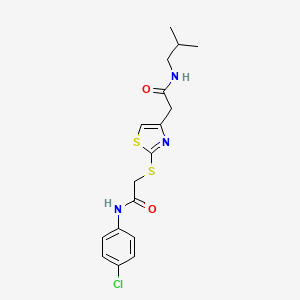

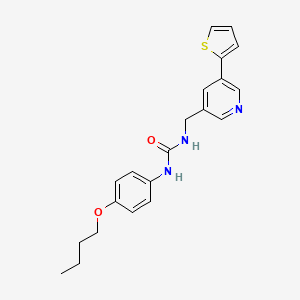
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856334.png)
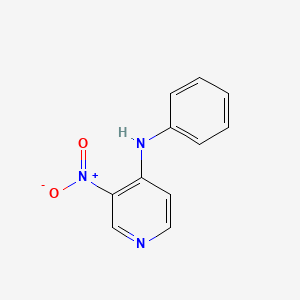
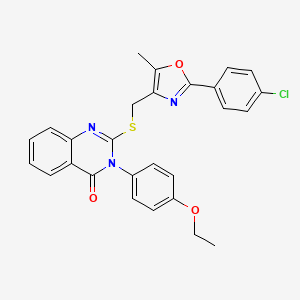
![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)